molecular formula C22H25N3O5 B2903426 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954004-80-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Número de catálogo: B2903426
Número CAS: 954004-80-9
Peso molecular: 411.458
Clave InChI: ASFDPSLXRRWTBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Compound Overview and Specifications N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound with the CAS Registry Number 954004-90-1 and a molecular formula of C 23 H 27 N 3 O 5 . It features a molecular weight of 425.5 g/mol . The compound's structure consists of a benzo[1,3]dioxole (piperonyl) group linked via an oxalamide bridge to a propyl chain terminated with a 2-phenylmorpholine moiety . This product is intended for research and laboratory use only. Research Context and Potential Applications While the specific biological activity of this compound requires further investigation, its structure provides key insights into its potential research applications. The benzo[1,3]dioxole unit is a privileged scaffold in medicinal chemistry and chemical biology. Notably, recent research has identified 1,3-benzodioxole derivatives as a promising class of auxin receptor agonists that can promote root growth in plants . In a separate field, other compounds containing the benzo[1,3]dioxole group have been explored for their interaction with neurological targets, such as in the case of "Benzodioxolefentanyl," indicating the structural versatility of this pharmacophore . The oxalamide linker in this compound is a stable functional group often used to connect two molecular fragments, potentially contributing to its physicochemical properties and binding characteristics. The 2-phenylmorpholine group adds complexity and specific stereochemistry, which can be critical for interacting with biological systems. Value for Researchers This chemical is a valuable reference standard and building block for researchers in various fields, including agrochemistry, pharmaceutical sciences, and chemical biology. It can be used in structure-activity relationship (SAR) studies, as a synthetic intermediate for more complex molecules, or as a tool compound for probing biological mechanisms. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-21(22(27)24-17-7-8-18-19(13-17)30-15-29-18)23-9-4-10-25-11-12-28-20(14-25)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFDPSLXRRWTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, known for its diverse biological properties, and an oxalamide linkage, which may enhance its pharmacological profile.

Chemical Structure

The compound can be represented structurally as follows:

N1 benzo d 1 3 dioxol 5 yl N2 3 2 phenylmorpholino propyl oxalamide\text{N1 benzo d 1 3 dioxol 5 yl N2 3 2 phenylmorpholino propyl oxalamide}

This structure includes:

  • A benzo[d][1,3]dioxole group, which is often associated with bioactive natural products.
  • An oxalamide functional group , characterized by the linkage of two nitrogen atoms through carbonyl groups.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, research involving derivatives of benzo[d][1,3]dioxole demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be lower than those of standard drugs like doxorubicin, suggesting enhanced potency .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

The anticancer activity of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide may involve:

  • Inhibition of EGFR : This receptor plays a critical role in the regulation of cell growth and survival.
  • Induction of Apoptosis : Assessment through annexin V-FITC assays indicates that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that these compounds can halt the cell cycle at specific phases, which is crucial for preventing tumor proliferation.

Other Biological Activities

In addition to anticancer properties, compounds with similar structural features have been explored for their potential as enzyme inhibitors. For example:

  • α-Amylase Inhibition : Some derivatives have shown effectiveness in inhibiting α-amylase, which could have implications for managing diabetes by regulating carbohydrate metabolism .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of N1/N2-substituted oxalamides, which vary in substituents at both positions.

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number (if available) Source
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide C19H20N2O5 356.4 N1: Benzodioxole-methyl; N2: Hydroxy-phenylpropyl 1396848-05-7
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide C17H18N2O6 346.3 N1: Benzodioxole-methyl; N2: Furan-hydroxypropyl 1421449-35-5
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide C21H24F2N4O2 414.4 N1: Benzodioxole; N2: Fluorophenyl-piperazine-ethyl 1049475-84-4
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Not Provided Not Provided N1: Dimethoxybenzyl; N2: Pyridinylethyl 2225 (FAO/WHO Listing)

Key Observations:

Substituent Effects on Molecular Weight: The presence of a morpholino-propyl group (hypothetical in the target compound) likely increases molecular weight compared to simpler substituents like hydroxypropyl (356.4 vs. 346.3) . Fluorinated or aromatic substituents (e.g., fluorophenyl-piperazine in CAS 1049475-84-4) further elevate molecular weight (414.4) .

Functional Group Influence: Benzodioxole derivatives (common in ) are associated with improved metabolic resistance due to the electron-rich dioxole ring, which may reduce oxidative degradation.

Pharmacological Implications :

  • Analogs with pyridinyl or furanyl groups (e.g., ) may exhibit divergent binding affinities. For instance, pyridinyl-ethyl substituents (FAO/WHO 2225) could target nicotinic receptors, while benzodioxole derivatives might interact with serotonin or dopamine transporters .

Table 2: Data Gaps and Research Needs

Parameter Target Compound Comparable Analogs Notes
Melting Point Not Reported Not Reported in Critical for formulation studies.
Solubility Not Reported Inferred from substituents (e.g., morpholino improves aqueous solubility) Requires experimental validation.
Bioactivity Not Reported FAO/WHO-listed oxalamides (e.g., 2225) show antimicrobial potential Target compound’s therapeutic niche undefined.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols:

Intermediate preparation : React benzo[d][1,3]dioxol-5-amine with oxalyl chloride to form the oxalamide core.

Substitution : Introduce the 3-(2-phenylmorpholino)propyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt catalysis).

Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Control temperature (e.g., reflux in THF at 70°C) and use inert atmospheres to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for benzo[d][1,3]dioxole; morpholine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z ~450) .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening :

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin using fluorescence-based assays .
  • Cytotoxicity : Compare selectivity between cancerous and normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its therapeutic profile?

  • Approach :

Modify substituents : Replace the phenylmorpholino group with other heterocycles (e.g., piperazine, thiophene) to assess impact on target binding .

Vary linker length : Adjust the propyl chain to optimize steric and electronic interactions with biological targets .

Evaluate metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., morpholine oxidation) .

  • Tools : Molecular docking (AutoDock Vina) to predict binding modes with receptors (e.g., tubulin) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Troubleshooting :

  • Standardize assays : Use identical cell lines, incubation times, and reagent batches .
  • Validate target engagement : Employ SPR or ITC to measure binding affinity directly .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can its mechanism of action be elucidated at the molecular level?

  • Techniques :

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts upon compound binding .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes in treated cells .
  • X-ray crystallography : Co-crystallize with tubulin or kinases to resolve binding site interactions .

Q. What strategies mitigate synthetic challenges (e.g., low yields in coupling steps)?

  • Solutions :

  • Alternative coupling reagents : Replace EDCI with HATU for improved efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and enhance yield (e.g., 30 minutes at 100°C) .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during critical steps .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized for in vivo studies?

  • Methods :

  • Prodrug design : Introduce ester groups to enhance membrane permeability .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve circulation time .
  • Metabolite identification : Use LC-MS/MS to track degradation pathways in plasma .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.